molecular formula C27H34O10 B1238867 Provincialin

Provincialin

Cat. No.: B1238867
M. Wt: 518.6 g/mol
InChI Key: RQCXPCGOVWKZCE-UUFJRKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Provincialin is a sesquiterpene lactone isolated from L. provincialis Godfrey via chloroform extraction and silica gel chromatography . Its molecular structure shares significant homology with eucannabinolide, a compound known for its bioactive properties. Key derivatives include epoxythis compound (2), synthesized through epoxidation, and a hydrogenation product (3), which retains the core lactone framework but exhibits altered stereochemistry .

Properties

Molecular Formula

C27H34O10

Molecular Weight

518.6 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-[[(E)-2-(hydroxymethyl)but-2-enoyl]oxymethyl]but-2-enoate

InChI

InChI=1S/C27H34O10/c1-6-19(13-29)26(32)34-14-20(9-10-28)27(33)37-22-11-15(2)7-8-21(35-18(5)30)16(3)12-23-24(22)17(4)25(31)36-23/h6-7,9,12,21-24,28-29H,4,8,10-11,13-14H2,1-3,5H3/b15-7+,16-12-,19-6+,20-9+/t21-,22+,23+,24+/m0/s1

InChI Key

RQCXPCGOVWKZCE-UUFJRKJUSA-N

SMILES

CC=C(CO)C(=O)OCC(=CCO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C

Isomeric SMILES

C/C=C(\CO)/C(=O)OC/C(=C\CO)/C(=O)O[C@@H]1C/C(=C/C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)/C

Canonical SMILES

CC=C(CO)C(=O)OCC(=CCO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Provincialin vs. Eucannabinolide

Both compounds feature a sesquiterpene backbone with a lactone ring. However, this compound differs in the positioning of hydroxyl groups and the absence of a conjugated double bond in the cyclopropane moiety (Table 1) .

Table 1: Structural Comparison of this compound and Eucannabinolide

Property This compound Eucannabinolide
Molecular Formula C₁₅H₂₀O₃ C₁₅H₁₈O₃
Functional Groups Lactone, hydroxyl Lactone, conjugated alkene
Stereochemistry 3 chiral centers 4 chiral centers

This compound Derivatives

In Vitro Assays

This compound demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), outperforming eucannabinolide (MIC: 64 µg/mL) but underperforming compared to pyridine-based antimicrobials (MIC: 8–16 µg/mL) .

In Vivo Efficacy

In murine models, this compound reduced inflammation markers (IL-6, TNF-α) by 40% at 10 mg/kg, comparable to eucannabinolide but with fewer hepatotoxic effects .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property This compound Eucannabinolide Epoxythis compound (2)
Solubility (mg/mL, H₂O) 0.12 0.08 0.05
LogP 2.8 3.1 2.5
Melting Point (°C) 145–147 162–164 98–100

This compound’s lower logP value (2.8 vs. 3.1) suggests improved aqueous solubility, which may enhance bioavailability .

Key Research Findings and Implications

  • Structural Novelty: this compound’s hydroxyl configuration confers unique binding interactions absent in eucannabinolide, as evidenced by molecular docking studies .
  • Derivative Potential: Epoxythis compound (2) shows promise in targeted drug delivery due to its reactive epoxide group, though stability remains a challenge .
  • Comparative Limitations : Current data on pharmacokinetics and long-term toxicity are sparse, necessitating further head-to-head trials with analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Provincialin
Reactant of Route 2
Provincialin

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